Technical Documentation Center

8-Aminoquinoxaline-5-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Aminoquinoxaline-5-carbonitrile

Core Science & Biosynthesis

Foundational

8-Aminoquinoxaline-5-carbonitrile: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Applications

Executive Summary 8-Aminoquinoxaline-5-carbonitrile (CAS: 573758-47-1) is a highly specialized, nitrogen-dense heterocyclic building block[1]. Structurally, it consists of a benzopyrazine (quinoxaline) core functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Aminoquinoxaline-5-carbonitrile (CAS: 573758-47-1) is a highly specialized, nitrogen-dense heterocyclic building block[1]. Structurally, it consists of a benzopyrazine (quinoxaline) core functionalized with an electron-donating amino group at the C8 position and an electron-withdrawing nitrile group at the C5 position. This specific substitution pattern creates a highly polarized "push-pull" electronic architecture.

As a Senior Application Scientist, I frequently encounter this scaffold in two distinct, yet overlapping, domains: Medicinal Chemistry , where it serves as a privileged bioisostere for kinase hinge-binding motifs[2], and Materials Science , where its robust intramolecular charge transfer (ICT) properties make it an ideal candidate for fluorescent probes and pH sensors[3]. This whitepaper deconstructs the physicochemical behavior, synthetic routing, and experimental handling of this vital intermediate.

Structural and Physicochemical Profiling

The fundamental behavior of 8-aminoquinoxaline-5-carbonitrile is dictated by the electronic interplay across its π -conjugated heteroaromatic ring. The quinoxaline core acts as an electron-deficient bridge. When coupled with the C8-amino moiety (+M effect, Lewis base) and the C5-nitrile moiety (-M effect, π -acceptor), the molecule exhibits a strong permanent dipole moment.

Quantitative Physicochemical Data

To facilitate integration into computational workflows and drug design pipelines, the core quantitative parameters are summarized below:

PropertyValueRationale / Implication
CAS Number 573758-47-1Unique identifier for global procurement and database tracking[1].
Molecular Formula C9H6N4Indicates a highly nitrogen-dense system, prone to varied hydrogen bonding.
Molecular Weight 170.17 g/mol Exceptionally low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (TPSA) ~72.5 ŲOptimal for cellular permeability; balances aqueous solubility with lipophilicity.
Electronic Architecture Push-Pull ( π -conjugated)Enables strong solvatochromism, tunable fluorescence, and targeted nucleophilic aromatic substitution (SNAr)[3].

Electronic Mechanisms and Photophysical Properties

Push-pull quinoxalines are renowned for their halochromic and solvatochromic properties[4]. Upon photoexcitation, the molecule transitions from a locally excited (LE) state to an Intramolecular Charge Transfer (ICT) state. The electron density shifts dramatically from the amino donor toward the nitrile acceptor. This massive change in the dipole moment means that the excited state is highly stabilized by polar solvents, leading to pronounced bathochromic (red) shifts in the emission spectra as solvent polarity increases.

PushPull Donor Electron Donor (8-Amino Group) Core π-Conjugated Bridge (Quinoxaline Core) Donor->Core +M Effect (Electron Donation) ICT Intramolecular Charge Transfer (ICT) State Donor->ICT Photoexcitation (hν) Acceptor Electron Acceptor (5-Carbonitrile Group) Core->Acceptor -M Effect (Electron Withdrawal) Acceptor->ICT Dipole Moment Shift

Electronic Push-Pull Mechanism driving Intramolecular Charge Transfer (ICT).

Synthetic Methodologies and Workflow

The synthesis of highly functionalized quinoxalines typically relies on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds[5]. However, direct nitration or cyanation of the naked quinoxaline core often yields intractable regioisomeric mixtures. To achieve the specific 8-amino-5-carbonitrile substitution, a "pre-functionalized" retrosynthetic strategy is required. By utilizing a substituted 2,3-diaminobenzonitrile derivative, the regiochemistry is thermodynamically locked prior to the ring-closing condensation step.

SynthWorkflow A 2,3-Diaminobenzonitrile Derivative C Intermediate Quinoxaline Core A->C + B Reflux, EtOH B Glyoxal / 1,2-Dicarbonyl (Condensation) D Pd-Catalyzed Amination (Buchwald-Hartwig) C->D Halogenated Precursor E 8-aminoquinoxaline- 5-carbonitrile D->E NH3 Equivalent Pd(0) Catalyst

Regioselective Synthetic Workflow for 8-Aminoquinoxaline-5-carbonitrile.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to prevent the propagation of errors, explaining the causality behind the chemical choices.

Protocol A: Regioselective Synthesis via Condensation and Cross-Coupling
  • Objective: To construct the functionalized quinoxaline core while preventing regioisomeric mixtures.

  • Causality: Direct amination of electron-deficient quinoxalines can be sluggish and require harsh conditions that degrade the nitrile group. Utilizing a Palladium-catalyzed Buchwald-Hartwig cross-coupling on an 8-bromo-5-cyanoquinoxaline intermediate lowers the activation energy for C-N bond formation, preserving the delicate cyano moiety.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of 3-bromo-2,4-diaminobenzonitrile in absolute ethanol. Add 1.2 eq of glyoxal (40% aqueous solution).

  • Reflux & Monitor: Heat the mixture to reflux (80°C) for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar diamine baseline spot confirms complete consumption.

  • Isolation: Cool to 0°C. Filter the resulting precipitate (8-bromoquinoxaline-5-carbonitrile) and wash with cold ethanol.

  • Amination Setup: In an inert-gas purged Schlenk flask, combine the intermediate (1.0 eq), benzophenone imine (1.2 eq, as an ammonia surrogate), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous toluene.

  • Coupling: Heat at 100°C for 12 hours.

  • Deprotection: Cool to room temperature, add 1M HCl in THF to hydrolyze the imine, and stir for 2 hours.

  • Purification: Neutralize, extract with dichloromethane, and purify via flash chromatography to yield pure 8-aminoquinoxaline-5-carbonitrile.

Protocol B: Photophysical Characterization & Solvatochromic Validation
  • Objective: To quantify the ICT efficiency and validate the push-pull dipole moment.

  • Causality: Measuring the Stokes shift across solvents of varying dielectric constants (from non-polar toluene to highly polar DMSO) proves that the excited state is highly polarized. If the molecule lacks ICT, the emission wavelength will remain largely static regardless of the solvent.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of 8-aminoquinoxaline-5-carbonitrile in spectroscopic grade acetonitrile.

  • Solvent Dilution: Dilute the stock to 10 µM working concentrations in five distinct solvents: Toluene, Chloroform, Ethyl Acetate, Acetonitrile, and DMSO.

  • Blank Acquisition:

    • Self-Validation Check: Run a fluorescence scan on pure solvents first. Subtract this baseline to ensure Raman scattering is not misidentified as an emission peak.

  • Absorption Spectra: Record the UV-Vis absorption spectra (250–500 nm) to determine the excitation wavelength ( λex​ ) for each solvent.

  • Emission Spectra: Excite the samples at their respective λex​ and record the emission spectra. Calculate the Stokes shift ( Δν=νabs​−νem​ ) in wavenumbers ( cm−1 ). A positive linear correlation on a Lippert-Mataga plot confirms the ICT push-pull mechanism[4].

Applications in Advanced Research

Medicinal Chemistry

The quinoxaline scaffold is a bioisostere of quinoline and naphthalene, widely recognized for its antiviral and anticancer properties[5]. The specific addition of the 5-carbonitrile group provides a potent hydrogen-bond acceptor that interacts strongly with the hinge region of various kinases. Concurrently, the 8-amino group can be further functionalized into amides or ureas to target allosteric pockets, making this molecule an exceptional starting point for targeted therapeutics.

Optoelectronics and Sensing

Because the amino group's electron-donating ability is highly sensitive to protonation, 8-aminoquinoxaline derivatives act as excellent colorimetric and fluorescent pH sensors[3]. In acidic environments, the protonation of the C8-amino group neutralizes its +M effect, abruptly shutting down the ICT state and causing a massive, visible color shift (acidochromism).

References

  • Guidechem. "CAS 573758-47-1 | 5-Quinoxalinecarbonitrile, 8-amino- supply". Guidechem Chemical Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS2DBnOkXaKqvCH0GRreGvxBDInZmvke8cJfbUtTb1CoWWgQiRl-Ctp1IGxXZJQpu-EKT3k83ZIYuIJ0or4xjoksBJFsrTsftfxWq2sJCZ9hrPjBcMw8JVdcBTYUAq6QAc_7Mq4NsS9kMFiEU=]
  • Pereira, J.A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review". European Journal of Medicinal Chemistry / PubMed (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUgDMJurbPyIRJ8ymcts72CeTJPzVHCBqjnpe81gGgUBrmcQRM1Ydxpqhf8qMczx9SvcGeePpi-KtZdaoD6ImYuKL8NsUjAGKY31jrV4MDldUcQ_hzfkbCIcOofBUa2_aRWWYo]
  • "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review". MDPI Pharmaceuticals. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvgzEtQrG0rSLYv8Q5yRiBaXOqzIfurWMAi0MBK4tIXCFdbEnG8xuCBFvYX3mLJhgeINun9i3O9o2LyFvkcLhtUnM4k81WWx-DSLl0FOik1wYmsZkqT9c275CjAD8xxUwBgP3u]
  • Ermakova, E., et al. "Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media". MDPI Chemosensors. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaKS8ULVMstGSOmXuE3-Ic1VYJP0wJ_ildcRg55aZ8jbiJnNBs88AEvJDQkC8vhBKUHaGlEiEYAHdN40PGSauA5E0FoEzNdFX4VboTq7v3D6evRmS7Y43cCRPIJZqCklewkg==]
  • "Y-shaped novel AIEE active push-pull quinoxaline derivatives displaying acidochromism and use towards white light emission by controlled protonation". Dyes and Pigments / ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWYe37EhET1g6bN0Z1wr_WhbbC_vpzJzuqQuDOyPpysaC2kr8IBa9inzoddjvhLHfAlYHknfcf3PL4OgtxzPUxXmniRGIufM_exESFnlFkLUOU23tzx75J7ZHb5LMKzPyIUMZunlPpU4_uhldjLSFZAUf7cpQUnYtNoYC5VmBk7bXKxxDRqabJ7xnM2rNhwI22_pfKMSqn4eznxvk5LOECIerihoYTAGBr52wv4cP0JfQpMWTxDPH18OgFJXu-5L7KIfmGYTOzQ7DnzLLLSkVcqzOijmS2seJiBCBe95qzvySz4GrK877sY5x57yNQO46n9gZ2UfuyxyDOH_Hbj9rV5gcU]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 8-aminoquinoxaline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide provides a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive analysis of the structural characteristics of a promising, yet under-characterized, member of this family: 8-aminoquinoxaline-5-carbonitrile. In the absence of direct experimental crystallographic data for this specific molecule, this document serves as a predictive guide, leveraging established principles of molecular geometry, computational chemistry, and crystallographic trends observed in analogous structures. We will explore the anticipated molecular geometry, delve into the likely intermolecular interactions that govern its crystal packing, and provide detailed, field-proven protocols for its empirical structure determination via single-crystal X-ray diffraction and its theoretical validation through computational modeling.

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery.[3][4] Its derivatives are known to possess a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[1][5][6][7] The introduction of specific substituents, such as amino and carbonitrile groups, can significantly modulate the electronic properties and biological activity of the quinoxaline core.[8][9] The title compound, 8-aminoquinoxaline-5-carbonitrile, combines the electron-donating amino group and the electron-withdrawing cyano group on the benzo ring of the quinoxaline system, suggesting a potential for unique intermolecular interactions and a tailored biological profile. Understanding the three-dimensional structure of this molecule is paramount for elucidating its mechanism of action and for the rational design of next-generation therapeutics.

Predicted Molecular Geometry

The molecular geometry of 8-aminoquinoxaline-5-carbonitrile can be predicted with a high degree of confidence by considering the geometry of the parent quinoxaline molecule and the influence of its substituents. The quinoxaline ring system is inherently planar.[10]

The Quinoxaline Core

Computational studies on quinoxaline reveal average C-C bond lengths of approximately 1.40 Å and C-N bond lengths around 1.34 Å within the heterocyclic ring.[10] The internal bond angles are all close to 120°, consistent with an sp²-hybridized aromatic system.

Substituent Effects
  • Amino Group (-NH₂): The amino group at the C8 position is expected to be coplanar with the quinoxaline ring to maximize resonance stabilization. The C-N bond length will be shorter than a typical single C-N bond due to this partial double bond character. The geometry around the nitrogen atom will be trigonal planar.

  • Carbonitrile Group (-C≡N): The carbonitrile group at the C5 position is linear. The C-C bond connecting it to the quinoxaline ring will be an sp²-sp single bond.

The overall molecule is predicted to be largely planar, which has significant implications for its crystal packing, particularly concerning π-π stacking interactions.

Predicted Bond Parameters

While experimental values are not available, a summary of predicted bond parameters based on computational studies of similar molecules is presented in Table 1.

ParameterPredicted ValueRationale
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.42Typical for aromatic systems.
C-N (quinoxaline ring)1.33 - 1.35Based on computational data for quinoxaline.[10]
C8-NH₂~1.36Shorter than a standard C-N single bond due to resonance.
C5-CN~1.44Typical sp²-sp C-C bond length.
C≡N~1.16Standard triple bond length.
**Bond Angles (°) **
C-C-C (benzo ring)~120°Consistent with a hexagonal aromatic ring.
C-N-C (pyrazine ring)~118°Slightly compressed due to the presence of nitrogen lone pairs.
C-C-N (ring fusion)~121°Standard angles in fused aromatic systems.
C4-C5-CN~120°sp² hybridized carbon.
C9-C8-NH₂~120°sp² hybridized carbon.

Table 1: Predicted Molecular Geometry Parameters for 8-aminoquinoxaline-5-carbonitrile.

Predicted Crystal Structure and Intermolecular Interactions

The crystal packing of 8-aminoquinoxaline-5-carbonitrile will be governed by a combination of intermolecular forces. The planarity of the molecule and the presence of hydrogen bond donors and acceptors will be key determinants of the supramolecular architecture.

Hydrogen Bonding

The primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring and the nitrile group are hydrogen bond acceptors. It is highly probable that the crystal structure will feature a network of intermolecular hydrogen bonds. Common motifs could include:

  • N-H···N (amino to quinoxaline): This is a classic and strong hydrogen bonding interaction in nitrogen-containing heterocycles.[11]

  • N-H···N (amino to nitrile): The nitrogen of the nitrile group can also act as a hydrogen bond acceptor.

π-π Stacking Interactions

The planar, electron-rich quinoxaline ring system is predisposed to forming π-π stacking interactions.[11] These interactions, where the aromatic rings pack in a face-to-face or offset manner, are a major stabilizing force in the crystal lattice of many aromatic compounds.

Other Interactions

Weaker C-H···N interactions, where a hydrogen atom attached to the aromatic ring interacts with a nitrogen atom of a neighboring molecule, are also expected to contribute to the overall stability of the crystal lattice.[11][12]

The interplay of these interactions will likely result in a densely packed, highly stable crystal structure.

G Predicted Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A 8-aminoquinoxaline-5-carbonitrile B 8-aminoquinoxaline-5-carbonitrile A->B N-H···N Hydrogen Bonding C 8-aminoquinoxaline-5-carbonitrile A->C C-H···N Interactions B->C π-π Stacking

Caption: A diagram illustrating the key predicted intermolecular interactions that govern the crystal packing of 8-aminoquinoxaline-5-carbonitrile.

Methodologies for Structural Determination

The definitive crystal structure and molecular geometry of 8-aminoquinoxaline-5-carbonitrile would be determined through a combination of experimental and computational techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of small molecules at atomic resolution.[13][14][15]

Step-by-Step Protocol:

  • Crystal Growth:

    • Objective: To obtain single crystals of sufficient size (ideally > 20 µm in all dimensions) and quality.[15]

    • Method (Slow Evaporation):

      • Dissolve the purified 8-aminoquinoxaline-5-carbonitrile in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a nearly saturated solution.[16]

      • Filter the solution to remove any particulate matter.

      • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.[16]

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.

    • Method:

      • Select a well-formed single crystal under a microscope and mount it on a goniometer head.

      • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

      • Mount the goniometer on the diffractometer.

      • Collect a series of diffraction images by rotating the crystal in a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation).[15]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to obtain the electron density map and refine the atomic positions.

    • Method:

      • Integrate the diffraction spots to obtain their intensities.

      • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

      • Build an initial model of the molecule by fitting atoms into the electron density.

      • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until the model converges.

G Workflow for Single-Crystal X-ray Diffraction A Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structural Model (CIF File) F->G

Caption: A typical workflow for determining the crystal structure of a small organic molecule using single-crystal X-ray diffraction.

Computational Protocol: Geometry Optimization

Computational chemistry provides a powerful means to predict and analyze molecular structures and properties.[17] Geometry optimization is a key computational procedure used to find the minimum energy conformation of a molecule.[18][19]

Step-by-Step Protocol using Density Functional Theory (DFT):

  • Initial Structure Generation:

    • Objective: To create an initial 3D model of 8-aminoquinoxaline-5-carbonitrile.

    • Method: Use a molecular modeling software to build the molecule based on standard bond lengths and angles.

  • Geometry Optimization Calculation:

    • Objective: To find the lowest energy (most stable) geometry of the molecule.

    • Method:

      • Choose a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) is a common choice for organic molecules).[20]

      • Perform a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the molecule.[18][19]

      • The calculation is considered converged when the forces on the atoms are close to zero.

  • Frequency Analysis:

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

    • Method: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a stable minimum.

Conclusion

While the definitive crystal structure of 8-aminoquinoxaline-5-carbonitrile awaits experimental determination, this guide provides a robust, scientifically grounded framework for understanding its likely molecular geometry and crystal packing. The molecule is predicted to be largely planar, with its supramolecular assembly dominated by a network of N-H···N hydrogen bonds and π-π stacking interactions. The detailed experimental and computational protocols outlined herein provide a clear roadmap for researchers to empirically determine and validate the structure of this and other novel quinoxaline derivatives. Such structural insights are indispensable for advancing the field of medicinal chemistry and for the rational design of new therapeutic agents based on this versatile scaffold.

References

  • Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2. Der Pharma Chemica. [Link]

  • Molecular Geometry of quinoxaline. ResearchGate. [Link]

  • Computational Chemistry. Unknown Source. [Link]

  • Molecular packing in quinoxaline Z′ = 1 crystal structure. ResearchGate. [Link]

  • Quantitative analysis of intermolecular interactions in cocrystals... IUCr Journals. [Link]

  • Optimization methods. Computational Chemistry from Laptop to HPC. [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Geometry optimization. WIREs Computational Molecular Science. [Link]

  • Geometry Optimization in Rowan. Rowan. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

  • Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm. [Link]

  • Structure–property relationships in dicyanopyrazinoquinoxalines... Beilstein Journal of Organic Chemistry. [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. ResearchGate. [Link]

  • HETEROCYCLIC-CHEMISTRY-OF-QUINOXALINE-AND-POTENTIAL-ACTIVITIES-OF-QUINOXALINE-DERIVATIVES-A-REVIEW.pdf. Pharmacophore. [Link]

  • Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. PubMed. [Link]

  • Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Structures, Stabilization Energies, and Binding Energies of Quinoxaline... ACS Publications. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Quinoxaline | C8H6N2 | CID 7045. PubChem. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. [Link]

  • The molecular structure of Quinoxaline. ResearchGate. [Link]

  • Quinoxaline. Wikipedia. [Link]

  • Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. PubMed. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • 5-Aminoquinoxaline | C8H7N3 | CID 85494. PubChem. [Link]

  • 5-Aminoquinoline | C9H8N2 | CID 11911. PubChem. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. [Link]

  • Crystal Structure of 5-Amino-5′-Ch. Amanote Research. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • 2-Aminoquinoxaline. Pharmaffiliates. [Link]

Sources

Protocols & Analytical Methods

Method

applications of 8-aminoquinoxaline-5-carbonitrile in drug discovery

Applications of 8-Aminoquinoxaline-5-Carbonitrile in Drug Discovery: From C–H Functionalization to Targeted Epigenetic Therapeutics Executive Summary & Strategic Rationale In the modern drug discovery landscape, the effi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Applications of 8-Aminoquinoxaline-5-Carbonitrile in Drug Discovery: From C–H Functionalization to Targeted Epigenetic Therapeutics

Executive Summary & Strategic Rationale

In the modern drug discovery landscape, the efficiency of library synthesis and the structural precision of pharmacophores dictate the success of lead optimization. 8-Aminoquinoxaline-5-carbonitrile has emerged as a highly privileged, dual-purpose scaffold.

First, it serves as a superior bidentate directing group (DG) for late-stage transition-metal-catalyzed C(sp³)–H functionalization. Second, it acts as a highly tunable core for targeted oncology therapeutics, specifically as a backbone for Histone Deacetylase (HDAC) and Tyrosine Kinase inhibitors[1]. This application note details the mechanistic causality behind its utility, provides self-validating protocols for its application in synthetic and biological workflows, and synthesizes recent quantitative data to guide drug development professionals.

Mechanistic Causality: Why 8-Aminoquinoxaline-5-Carbonitrile?

The structural anatomy of 8-aminoquinoxaline-5-carbonitrile provides distinct electronic and steric advantages over traditional scaffolds (such as 8-aminoquinoline):

  • Acceleration of Rate-Limiting Oxidation (Synthetic Utility): In Palladium-catalyzed C–H functionalization (e.g., fluorination), the oxidation of Pd(II) to Pd(IV) is notoriously difficult and often rate-limiting. The 8-aminoquinoxaline core acts as a non-innocent ligand that significantly lowers the activation energy for this oxidation step, allowing for transformations that fail with standard directing groups[2].

  • Tuning Catalyst Turnover via the 5-Carbonitrile: Strongly coordinating DGs often suffer from "product inhibition," where the functionalized product binds too tightly to the metal, killing catalyst turnover. The strongly electron-withdrawing 5-carbonitrile group pulls electron density away from the coordinating nitrogens. This precisely tunes the pKa, weakening the DG-Pd bond just enough to facilitate rapid product release and catalyst regeneration without compromising the initial C–H cleavage[3].

  • Deep-Pocket Target Engagement (Biological Utility): In epigenetic drug design, the quinoxaline core provides a rigid, flat geometry ideal for entering the narrow hydrophobic channels of HDAC enzymes. The 5-carbonitrile group acts as a potent hydrogen-bond acceptor, anchoring the molecule in the deep vacant pockets of receptors (like HDAC4 or VEGFR-2), which significantly enhances binding affinity and residence time[1].

Application Workflow I: Late-Stage C(sp³)–H Fluorination

The incorporation of fluorine into aliphatic chains is a critical strategy for improving metabolic stability and lipophilicity in drug candidates. Using 8-aminoquinoxaline-5-carbonitrile as a directing group enables highly regioselective β-fluorination of unactivated sp³ carbons.

CH_Activation A Substrate + DG (8-Aminoquinoxaline) B Pd(II) Metallacycle (C-H Cleavage) A->B Pd(OAc)2 Coordination C Pd(IV) Intermediate (Oxidative Addition) B->C F+ Source Lowered Ea by DG D Fluorinated Product (Reductive Elimination) C->D C-F Bond Formation D->B Catalyst Turnover

Catalytic cycle of Pd-catalyzed C(sp3)-H fluorination directed by 8-aminoquinoxaline.

Protocol 3.1: Self-Validating Pd-Catalyzed C(sp³)–H Fluorination

Causality Check: This protocol utilizes N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate as the F⁺ source, which is specifically chosen because it undergoes rapid reductive elimination from the Pd(IV) center, outcompeting unwanted ligand exchange side-reactions[2].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the starting amide by coupling your target aliphatic carboxylic acid with 8-aminoquinoxaline-5-carbonitrile using standard HATU/DIPEA chemistry. Purify via flash chromatography.

  • Reaction Assembly (In a Glovebox): To an oven-dried 10 mL Schlenk tube, add the substrate (0.2 mmol), Pd(OAc)₂ (10 mol%, catalyst), and N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.5 equiv, F⁺ source).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) and Acetonitrile (MeCN) in a 1:1 ratio (2.0 mL total). Causality: The highly polar NMP stabilizes the high-valent Pd(IV) intermediate, while MeCN acts as a transient stabilizing ligand.

  • Heating & Agitation: Seal the tube and heat at 120°C for 24 hours under vigorous stirring.

  • Self-Validation Controls:

    • Negative Control: Run a parallel reaction omitting Pd(OAc)₂. Logic: This confirms that fluorination is strictly transition-metal-catalyzed and rules out spontaneous electrophilic background reactions[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Cleavage of DG: The 8-aminoquinoxaline-5-carbonitrile directing group can be cleaved post-functionalization using BF₃·OEt₂ and methanol at 80°C to yield the free fluorinated methyl ester, recovering the DG for reuse.

Application Workflow II: Synthesis and Screening of Epigenetic Oncology Therapeutics

Quinoxaline derivatives are highly effective at inducing cell cycle arrest (G2/M phase) and apoptosis in solid tumors (e.g., Hepatocellular carcinoma) by inhibiting HDAC enzymes[1][4].

HDAC_Inhibition Ligand Quinoxaline-5-carbonitrile Pharmacophore Target HDAC Enzyme (e.g., HDAC4) Ligand->Target Deep Pocket Binding (CN- mediated H-bond) Chromatin Histone Hyperacetylation (Chromatin Relaxation) Target->Chromatin Inhibits Deacetylation Transcription Bax/Bcl-2 Modulation (Gene Expression) Chromatin->Transcription Transcriptional Activation Outcome G2/M Cell Cycle Arrest & Apoptosis Transcription->Outcome Tumor Suppression

Intracellular mechanism of quinoxaline-based HDAC inhibitors driving tumor cell apoptosis.

Protocol 4.1: Library Generation via Buchwald-Hartwig Amination

To build a library of HDAC inhibitors, the 8-amino group of 8-aminoquinoxaline-5-carbonitrile is coupled with various aryl halides.

Step-by-Step Methodology:

  • Reagent Mixing: Combine 8-aminoquinoxaline-5-carbonitrile (1.0 equiv), an aryl bromide (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos ligand (10 mol%), and Cs₂CO₃ (2.0 equiv) in a dry reaction vial.

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane. Sparge the solution with Argon for 15 minutes. Causality: Pd(0) complexes are highly sensitive to oxidative degradation; failure to remove dissolved oxygen will result in immediate catalyst death (visible as rapid precipitation of Pd black).

  • Reaction: Heat at 100°C for 12 hours.

  • Self-Validation Control: Run a parallel reaction using morpholine instead of the quinoxaline derivative. Logic: This positive control validates the efficacy of your specific Pd/Ligand/Solvent system independent of the steric hindrance of the quinoxaline nucleophile.

Protocol 4.2: In Vitro HDAC Inhibition Assay
  • Preparation: Dilute recombinant HDAC4 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Incubation: Add serial dilutions of the synthesized quinoxaline-5-carbonitrile derivatives (ranging from 0.01 µM to 100 µM). Incubate at 37°C for 10 minutes to allow deep-pocket binding[1].

  • Substrate Addition: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 minutes at 37°C.

  • Detection & Validation: Stop the reaction with a developer solution containing Trypsin. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Self-Validation: Always include Vorinostat (SAHA) as a positive control to normalize IC₅₀ values across different assay batches[1].

Quantitative Data Summaries

Table 1: Comparative Efficiency of Directing Groups in Pd-Catalyzed C(sp³)–H Fluorination Data demonstrates the superiority of the quinoxaline core in overcoming the Pd(II) oxidation barrier[2].

Directing Group ScaffoldActivation Energy (PdII → PdIV)Reaction Yield (%)Primary Rate-Limiting Step
8-AminoquinolineHigh10 - 15%Pd(II) Oxidation
8-Aminoquinoxaline Low 42 - 71% C–H Cleavage
8-Aminoquinoxaline-5-carbonitrileVery Low (Tuned pKa)>75% (Predicted)C–H Cleavage / Turnover

Table 2: Biological Activity of Quinoxaline-Based HDAC Inhibitors In vitro screening results against hepatocellular carcinoma targets[1][4].

Compound / ScaffoldHDAC1 IC₅₀ (µM)HDAC4 IC₅₀ (µM)HepG2 Cytotoxicity IC₅₀ (µM)
SAHA (Vorinostat - Control)0.860.97~2.50
Quinoxaline-5-carbonitrile deriv. 1.76 1.39 1.53
Indolo-quinoxaline deriv.2.101.853.06

References

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp³)–H Bonds Source: PMC (National Institutes of Health) URL:[Link]

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI reagents directed towards the synthesis of heterocycles Source: Juniper Publishers URL:[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies Source: PMC (National Institutes of Health) URL:[Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 8-Aminoquinoxaline-5-Carbonitrile

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the crysta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the crystallization of 8-aminoquinoxaline-5-carbonitrile.

This compound presents unique thermodynamic challenges: the rigid, planar quinoxaline core drives rapid π−π stacking, while the 8-amino (hydrogen bond donor) and 5-carbonitrile (hydrogen bond acceptor) groups create strong, competing intermolecular networks. Below, you will find mechanistic explanations, a self-validating experimental protocol, and targeted FAQs to resolve common phase-separation and purity issues.

System Architecture: Crystallization Optimization Workflow
Workflow for optimizing 8-aminoquinoxaline-5-carbonitrile crystallization.
Quantitative Data: Solvent Screening Summary

To prevent trial-and-error, we have summarized the thermodynamic solubility profiles and resulting crystal habits of 8-aminoquinoxaline-5-carbonitrile across common solvent systems.

Solvent SystemRatio (v/v)Solubility at 25°C (mg/mL)Solubility at 65°C (mg/mL)Observed Crystal HabitRecovery Yield (%)
Ethyl Acetate / Hexane 1:14.268.5Prismatic Blocks88
Ethanol / Water 4:12.542.1Fine Needles81
Pure DMSO N/A55.0>200.0Oiling Out (LLPS)N/A
Toluene N/A<1.015.3Microcrystalline52
Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 8-aminoquinoxaline-5-carbonitrile consistently "oil out" instead of forming crystals? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when solute-solute interactions outcompete solute-solvent interactions at high supersaturation levels. The compound separates as a dense, amorphous liquid phase rather than nucleating as a solid. 8-aminoquinoxaline-5-carbonitrile is highly prone to this because of its strong dipole moment (from the carbonitrile group) and robust intermolecular hydrogen bonding. Mechanistic Fix: Shift the phase boundary by altering the solvent composition. Moving from a highly polar solvent (like pure DMSO) to a binary mixture (e.g., Ethyl Acetate/Hexane) disrupts these strong solute-solute networks. Ensure your cooling rate does not exceed 0.2 °C/min to avoid the spinodal decomposition region.

Q2: How do I prevent the formation of fine, unfilterable needles? A2: The planar quinoxaline core strongly favors rapid 1-dimensional growth along the π−π stacking axis. Crystallographic studies of similar quinoxaline carbonitriles demonstrate essentially planar rings with short intermolecular distances (e.g., ~3.649 Å) between the centroids of the pyrazine and benzene rings, indicating the existence of strong π⋯π interactions[1]. Mechanistic Fix: To promote 3D block crystal growth, you must introduce a solvent that competitively hydrogen-bonds with the growing crystal faces. Using a protic solvent like ethanol can cap the rapid growth along the hydrogen-bonding axis of the amino/nitrile groups, forcing mass deposition onto the slower-growing faces.

Q3: My product has a broad melting point and contains dark, colored impurities. How do I optimize the purity? A3: A broad melting point indicates the co-crystallization of impurities or trapped solvent within the lattice. Quinoxaline syntheses frequently generate colored, polymeric byproducts. Mechanistic Fix: Before crystallization, treat the hot solution with activated carbon to adsorb colored impurities, followed by a hot filtration through a pre-warmed filter. Ensure your crystallization cooling profile is slow; rapid "crash cooling" traps impurities within the crystal lattice. Finally, wash the collected crystals with a minimal amount of cold solvent to remove residual soluble impurities without dissolving the product.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

This protocol utilizes a seeding checkpoint to create a self-validating system. By observing the behavior of seed crystals, you can empirically verify whether your system is in the correct thermodynamic state (the metastable zone) before proceeding, eliminating guesswork.

Step 1: Thermal Dissolution & Clarification

  • Suspend 1.0 g of crude 8-aminoquinoxaline-5-carbonitrile in 15 mL of Ethyl Acetate.

  • Heat the suspension to 65 °C under continuous stirring (300 rpm) until complete dissolution is achieved.

  • Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates that could act as uncharacterized, premature nucleation sites.

Step 2: Anti-Solvent Addition 4. Maintain the filtrate at 65 °C. Slowly add 5 mL of n-Hexane (anti-solvent) dropwise. The solution must remain clear. If localized cloudiness occurs, pause the addition until the solution clarifies.

Step 3: The Self-Validation Checkpoint (Seeding) 5. Cool the solution strictly to 55 °C. 6. Add 10 mg of high-purity 8-aminoquinoxaline-5-carbonitrile seed crystals.

  • Validation Logic: Observe the seeds for 10 minutes.

    • If they dissolve: The solution is undersaturated. Correction: Add 2 mL more of n-Hexane.

    • If the solution turns milky/oils out: The solution is crashed out (labile zone). Correction: Reheat to 65 °C and add 2 mL of Ethyl Acetate.

    • If the seeds remain suspended with sharp edges: You have successfully validated the metastable zone. Proceed to Step 4.

Step 4: Controlled Growth & Harvesting 7. Cool the seeded solution from 55 °C to 20 °C at a strict, controlled rate of 0.2 °C/min. 8. Filter the resulting crystalline suspension under vacuum. 9. Wash the filter cake with 5 mL of ice-cold Ethyl Acetate/Hexane (1:1 v/v) to displace the mother liquor without dissolving the purified product. 10. Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

References
  • Title: Quinoxaline-2-carbonitrile Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]

  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: PMC - NIH (RSC Advances) URL: [Link]

Sources

Optimization

resolving HPLC peak tailing for 8-aminoquinoxaline-5-carbonitrile analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing specifical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing specifically for 8-aminoquinoxaline-5-carbonitrile .

Rather than relying on trial-and-error, this guide is built on chromatographic fundamentals. We will explore the chemical causality behind the tailing, establish self-validating diagnostic protocols, and implement permanent solutions based on modern stationary phase chemistry.

Part 1: Mechanistic Causality – The "Why" Behind the Tailing

To solve a chromatographic issue, we must first understand the molecular interactions at play. 8-aminoquinoxaline-5-carbonitrile is a highly conjugated, polar molecule with three critical features:

  • Primary Amine (-NH₂): Located at the 8-position, this group is basic and readily protonates to form a cation (-NH₃⁺) in acidic to neutral mobile phases.

  • Quinoxaline Core: Contains two weakly basic nitrogen atoms within an aromatic ring system.

  • Carbonitrile Group (-CN): A strongly electron-withdrawing group at the 5-position. While it slightly lowers the overall pKa of the molecule by pulling electron density away from the amine, the molecule remains sufficiently basic to cause severe chromatographic challenges.

The Root Cause: Secondary Silanol Interactions Standard silica-based C18 columns are not perfectly inert. The silica matrix terminates in residual silanol groups (Si-OH). These silanols have a pKa of approximately 3.8 to 4.5. When operating at a mobile phase pH above 4.0, these silanols deprotonate and become negatively charged (Si-O⁻) [1].

When your protonated, positively charged 8-aminoquinoxaline-5-carbonitrile travels through the column, it undergoes a strong electrostatic attraction (cation-exchange) with these negatively charged silanols [2]. Because these active sites are heterogeneous and easily saturated, the analyte molecules desorb slowly and at different rates, resulting in the characteristic "tail" at the end of your peak.

Mechanism Analyte Protonated Analyte (8-aminoquinoxaline...) Silica Standard Silica (Ionized Silanols: Si-O⁻) Analyte->Silica Electrostatic Attraction CSH CSH Column (Positive Surface: +) Analyte->CSH Electrostatic Repulsion Tailing Secondary Interaction Result: Peak Tailing Silica->Tailing Sharp Electrostatic Repulsion Result: Sharp Peak CSH->Sharp

Caption: Mechanistic comparison of analyte interactions on standard silica versus CSH stationary phases.

Part 2: Troubleshooting Guide & FAQs

Q1: How do I know if my peak tailing is caused by the chemistry of 8-aminoquinoxaline-5-carbonitrile or a physical hardware issue? You must run a self-validating diagnostic test. Do not guess. Inject a neutral compound (like toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base or ion-exchange interactions [3]. If the neutral compound yields a perfectly symmetrical peak but your basic analyte tails, the issue is strictly chemical (silanol interaction). If both peaks tail, you have a physical problem, such as dead volume, a poorly cut capillary, or a collapsed column bed.

Q2: How can I optimize my mobile phase to suppress these secondary interactions? You have two primary chemical levers:

  • pH Adjustment: Lower the pH of your aqueous mobile phase to ≤ 3.0 using 0.1% formic acid or phosphoric acid. This forces the residual silanols to protonate (Si-OH), neutralizing their negative charge and shutting down the cation-exchange mechanism .

  • Competitive Masking: If you must operate at a neutral pH, add a competitive amine modifier like Triethylamine (TEA) at 0.1%. TEA is a small, highly basic molecule that will aggressively bind to and saturate the active silanol sites, acting as a shield so your larger analyte cannot interact with them.

Q3: I adjusted the pH, but I am still seeing a Tailing Factor (Tf) > 1.5. What is the definitive solution? If mobile phase optimization fails, the stationary phase is the bottleneck. You must switch to a Charged Surface Hybrid (CSH) column. CSH technology intentionally incorporates a low-level positive charge onto the surface of the hybrid silica particles [4]. Because your basic analyte is also positively charged, the column actively repels the molecule, completely preventing it from reaching any residual silanol binding sites deep within the pores [5]. This results in exceptional peak symmetry and loadability for basic compounds.

Troubleshooting Start Observe Peak Tailing CheckNeutral Inject Neutral Marker (Self-Validating Step) Start->CheckNeutral Hardware Physical Issue (Fix Tubing, Frit, Void) CheckNeutral->Hardware Neutral Peak Tails Chemistry Chemical Issue (Silanol Interactions) CheckNeutral->Chemistry Neutral Peak is Symmetrical Success Symmetrical Peak Achieved Hardware->Success MobilePhase Optimize Mobile Phase (pH < 3 or Add TEA) Chemistry->MobilePhase Column Switch Stationary Phase (Use CSH or End-capped) MobilePhase->Column If tailing persists Column->Success

Caption: Systematic troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Part 3: Quantitative Data & Expected Outcomes

The following table synthesizes the expected quantitative impact of various troubleshooting strategies on the USP Tailing Factor (Tf) for basic analytes like 8-aminoquinoxaline-5-carbonitrile. A Tf of 1.0 is a perfectly symmetrical peak; a Tf > 1.5 is generally unacceptable for accurate quantitation.

Experimental ConditionMobile Phase pHAdditiveStationary PhaseExpected Tailing Factor (Tf)Mechanistic Causality
Baseline (Poor) 6.5NoneStandard C18> 2.5 (Severe)Strong cation-exchange with ionized silanols (Si-O⁻).
Low pH Optimization 2.50.1% Formic AcidStandard C181.5 - 1.8 (Moderate)Silanols are protonated (Si-OH), reducing secondary interactions.
Amine Masking 6.50.1% TEAStandard C181.2 - 1.4 (Acceptable)TEA competitively binds and masks active silanol sites.
CSH Technology 2.50.1% Formic AcidCSH C181.0 - 1.1 (Excellent)Positive surface charge actively repels the protonated basic analyte.

Part 4: Self-Validating Experimental Protocols

Protocol A: The Neutral Marker Diagnostic Test

Objective: To definitively isolate the root cause of peak tailing as either a chemical (secondary interaction) or physical (hardware/void) phenomenon. Logic: Neutral molecules do not possess ionizable functional groups; therefore, they cannot undergo cation-exchange interactions. If a neutral marker tails, the system has a physical defect.

  • Prepare the Test Mix: Dissolve 8-aminoquinoxaline-5-carbonitrile (100 µg/mL) and a neutral marker (e.g., Toluene or Uracil at 50 µg/mL, depending on your UV detection wavelength and organic modifier) in the initial mobile phase.

  • Execute Injection: Inject 1-5 µL of the test mix onto the column under your standard isocratic conditions.

  • Calculate Symmetry: Measure the USP Tailing Factor (Tf) for both peaks at 5% of the peak height.

  • Validation Logic:

    • If Tf (Neutral) ≤ 1.1 and Tf (Analyte) > 1.5: The issue is confirmed as a chemical interaction. Proceed to Protocol B.

    • If Tf (Neutral) > 1.5 and Tf (Analyte) > 1.5: The issue is physical. Inspect all PEEK/stainless steel tubing connections to ensure they are seated flush in the ports. If connections are sound, the column bed has likely collapsed (void), and the column must be replaced.

Protocol B: Mobile Phase pH Optimization

Objective: To suppress silanol ionization and improve peak shape without changing the column. Logic: Dropping the pH below the pKa of the silanols neutralizes the stationary phase surface.

  • Prepare Aqueous Phase (Mobile Phase A): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of high-purity Formic Acid (to achieve 0.1% v/v, resulting in a pH of ~2.7).

  • Prepare Organic Phase (Mobile Phase B): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of Formic Acid (0.1% v/v). Note: Additives must be present in both phases to prevent baseline drift during gradients.

  • Equilibration: Flush the HPLC system and column with the new mobile phases for at least 15 column volumes to ensure complete protonation of the silica bed.

  • Re-evaluate: Inject the analyte. If the Tf remains above 1.5, the basicity of the primary amine is overpowering the end-capping of your current column. You must transition to a Charged Surface Hybrid (CSH) column.

Part 5: References

  • Troubleshooting Peak Tailing in LC. Scribd. Link

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Link

  • Troubleshooting HPLC Peak Tailing in Catechin Analysis. BenchChem. Link

  • HPLC Peak Tailing. Axion Labs. Link

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Link

  • Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. ChromNet. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoxaline-Based Derivatives in Kinase Inhibition: From Scaffold to Targeted Therapy

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry The quinoxaline motif, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline motif, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its structural rigidity, coupled with the presence of two nitrogen atoms, provides a unique platform for diverse chemical modifications, leading to a broad spectrum of biological activities.[3][4] Quinoxaline derivatives have been extensively investigated and have shown clinical efficacy as antibacterial, antiviral, anti-inflammatory, and notably, as anticancer agents.[2][3] The anticancer properties of many quinoxaline derivatives are intrinsically linked to their ability to modulate the activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This guide provides a comparative analysis of various quinoxaline-based derivatives that have been developed as kinase inhibitors. We will delve into the structure-activity relationships (SAR), compare their efficacy against different kinase targets with supporting experimental data, and provide detailed protocols for their synthesis and biological evaluation. While the specific compound 8-aminoquinoxaline-5-carbonitrile (CAS No. 573758-47-1) is a known chemical entity, a significant lack of published data on its biological activity prevents a direct comparative analysis.[5] Therefore, this guide will focus on well-characterized quinoxaline derivatives to provide a valuable resource for researchers and drug development professionals in the field of kinase inhibitor discovery.

The Quinoxaline Core as a Kinase Hinge-Binder

The ATP-binding site of protein kinases is a highly conserved region that small molecule inhibitors are designed to target. The quinoxaline scaffold is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The nitrogen atoms at positions 1 and 4 of the quinoxaline ring can act as hydrogen bond acceptors, mimicking the interaction of the adenine portion of ATP. This fundamental interaction anchors the molecule in the active site, and the various substituents on the quinoxaline ring can then be tailored to interact with other regions of the ATP-binding pocket to enhance potency and selectivity.

Comparative Analysis of Quinoxaline-Based Kinase Inhibitors

The versatility of the quinoxaline scaffold allows for the development of inhibitors targeting a wide array of kinases. Below, we compare several classes of quinoxaline derivatives, highlighting their target specificity and biological activity.

2-Amino Substituted Quinoxalines

Quinoxaline derivatives with an amino substitution at the C-2 position have been explored as potent inhibitors of various kinases. These compounds often serve as scaffolds for further functionalization to achieve desired potency and selectivity.[6]

Quinoxaline-5-Carboxamide Derivatives

The introduction of a carboxamide group at the C-5 position of the quinoxaline ring has been a successful strategy in developing potent kinase inhibitors. This functional group can participate in additional hydrogen bonding interactions within the kinase active site.

Other Notable Quinoxaline-Based Kinase Inhibitors

Beyond the aforementioned classes, numerous other substitution patterns on the quinoxaline ring have yielded potent kinase inhibitors. These derivatives often exhibit unique target profiles and have been investigated for various therapeutic applications.

Compound ClassTarget Kinase(s)Key Structural FeaturesReported Activity (IC50)Reference
2-Aminoquinoxalines Interleukin-8 (IL-8) receptor antagonistsAmino group at C-2, often with further substitutions.Varies with specific derivative[6]
Quinoxaline-5-carboxamides Various bacterial strainsCarboxamide at C-5 with diverse substituents.Excellent activity for fluoro-substituted phenyl groups.[7]
2,3-Diphenylquinoxalines Antiviral activityPhenyl groups at C-2 and C-3.Varies with specific derivative and virus.[8]
Quinoxaline-1,4-di-N-oxides Antimalarial, AntileishmanialN-oxide groups at positions 1 and 4.Efficient for antimalarial development.[4]

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

The most common and versatile method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] This reaction is often catalyzed by acids and can be performed under various conditions, including microwave irradiation to improve yields and reduce reaction times.

Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline

  • To a solution of o-phenylenediamine (1 mmol) in ethanol (10 mL), add the desired 1,2-dicarbonyl compound (1.1 mmol).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst).[2]

  • The reaction mixture can be stirred at room temperature, refluxed, or subjected to microwave irradiation (e.g., 100-150°C for 10-30 minutes) to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, and Mass Spectrometry).

Causality: The acid catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more electrophilic and facilitating the nucleophilic attack by the amino groups of the o-phenylenediamine. The subsequent dehydration leads to the formation of the stable aromatic pyrazine ring of the quinoxaline.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized quinoxaline derivatives against specific kinases can be determined using various in vitro assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Prepare a reaction mixture containing the kinase, the appropriate substrate (a peptide or protein), and ATP in a kinase assay buffer.

  • Add the test compound (quinoxaline derivative) at various concentrations to the reaction mixture in a 96- or 384-well plate. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

  • Add Kinase Detection Reagent to convert the newly generated ADP to ATP and then measure the amount of ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The amount of luminescence is inversely proportional to the kinase activity.

  • Calculate the IC50 value for each compound by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation: The inclusion of positive and negative controls in every assay plate validates the results. The positive control ensures that the assay can detect inhibition, while the negative control provides the baseline for 100% kinase activity. Running the assay in triplicate for each concentration helps to ensure the reproducibility of the data.

Visualizing the Drug Discovery Workflow

The development of novel quinoxaline-based kinase inhibitors follows a structured workflow from initial design to preclinical evaluation.

G cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Optimization & Evaluation Target_Identification Target Identification & Validation Scaffold_Selection Scaffold Selection (Quinoxaline Core) Target_Identification->Scaffold_Selection Library_Design Library Design & In Silico Screening Scaffold_Selection->Library_Design Chemical_Synthesis Chemical Synthesis of Quinoxaline Derivatives Library_Design->Chemical_Synthesis HTS High-Throughput Screening (HTS) Chemical_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Biological Evaluation (Kinase Assays) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy & Toxicity Studies In_Vitro_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical_Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: Workflow for the discovery and development of quinoxaline-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.

SAR cluster_quinoxaline Quinoxaline Core cluster_substituents Substituent Effects quinoxaline R2_R3 Positions 2 & 3: - Bulky groups can influence selectivity. - Aromatic rings can engage in pi-stacking. quinoxaline->R2_R3 Modulation of Potency & Selectivity R5_R8 Positions 5, 6, 7, 8: - Introduction of polar groups can improve solubility. - Carboxamides/sulfonamides can form additional H-bonds. quinoxaline->R5_R8 Tuning of Physicochemical Properties

Caption: Key structure-activity relationships for quinoxaline-based inhibitors.

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. The ease of its synthesis and the ability to introduce a wide variety of substituents make it an attractive starting point for drug discovery campaigns. While a significant body of research exists for many quinoxaline derivatives, the lack of publicly available data for specific compounds like 8-aminoquinoxaline-5-carbonitrile highlights the vast chemical space that remains to be explored. Future research will likely focus on the development of quinoxaline derivatives with improved selectivity profiles to minimize off-target effects and the use of modern drug delivery strategies to enhance their therapeutic efficacy. The continued exploration of this privileged scaffold holds great promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [https://www.sapub.org/global/showpaperpdf.aspx?doi=10.5923/j.ajoc.20150501.03]
  • NextSDS. (n.d.). 5-Quinoxalinecarbonitrile, 8-amino-. Retrieved from [https://www.nextsds.com/en/573758-47-1]
  • Ali, M. A., et al. (2017). A review on biological studies of quinoxaline derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 247-264. [https://www.researchgate.
  • Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439. [https://www.researchgate.
  • Singh, D. P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2439-2449. [https://www.semanticscholar.org/paper/Synthesis-and-Antimicrobial-Activity-of-Some-New-Singh-Deivedi/3c0429415c899c753b819f2a2491b61c944439c3]
  • Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 85, 513-532. [https://typeset.
  • Scholars Research Library. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre, 8(1), 264-274. [https://www.scholarsresearchlibrary.
  • Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 16, 191-200. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5409800/]
  • Meruva, S. B., et al. (2015). Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2. Der Pharma Chemica, 7(2), 77-85. [https://www.derpharmachemica.
  • Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Eurasian Journal of Analytical Chemistry, 14(1), 1-8. [https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-and-Biological-Activity-Rbaa-Bazdi/a3804868f121287968a3563914979e830e263d8d]
  • Gaikwad, D. D., et al. (2015). Biological activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 833-840. [https://www.researchgate.
  • Al-Ostath, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [https://www.mdpi.com/2076-3417/11/12/5702]
  • Sanna, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3548. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9181775/]
  • PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/8-Aminoquinoline]
  • Sigma-Aldrich. (n.d.). 8-Aminoquinoline. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/260789]
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [https://www.sapub.org/global/showpaperpdf.aspx?doi=10.5923/j.ajoc.20150501.03]
  • Mäki, J., & Yli-Kauhaluoma, J. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. [https://www.researchgate.
  • BLD Pharm. (n.d.). 6-Aminoquinoxaline-5-carbonitrile. Retrieved from [https://www.bldpharm.com/products/130278-26-1.html]
  • Ali, M. A., et al. (2017). A review on biological studies of quinoxaline derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 247-264. [https://www.researchgate.
  • BLD Pharm. (n.d.). 8-methylquinoxaline-5-carbonitrile. Retrieved from [https://www.bldpharm.com/products/8-methylquinoxaline-5-carbonitrile.html]
  • Al-Majid, A. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [https://www.mdpi.com/1420-3049/27/13/4321]
  • Al-Otaibi, A. M. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2013, 1-10. [https://www.hindawi.com/journals/jchem/2013/604513/]
  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [https://en.wikipedia.org/wiki/8-Aminoquinoline]
  • Kumar, A., & Kumar, V. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(46), 27555-27575. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9054700/]
  • Tokyo Chemical Industry. (n.d.). 8-Aminoquinoline. Retrieved from [https://www.tcichemicals.com/IN/en/p/A0472]
  • PubChem. (n.d.). 5-Aminoquinoxaline. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/5-Aminoquinoxaline]
  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 270, 116315. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11488164/]

Sources

Comparative

comparative structure-activity relationship (SAR) of 8-aminoquinoxaline-5-carbonitrile

An in-depth technical analysis of 8-aminoquinoxaline-5-carbonitrile (CAS 573758-47-1) reveals a highly versatile molecule that serves a dual mandate in modern chemical research. In medicinal chemistry, it acts as a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 8-aminoquinoxaline-5-carbonitrile (CAS 573758-47-1) reveals a highly versatile molecule that serves a dual mandate in modern chemical research. In medicinal chemistry, it acts as a privileged scaffold for kinase and receptor inhibition (notably TLR7/8). In synthetic methodology, it functions as an advanced, electronically tunable bidentate directing group (DG) for transition-metal-catalyzed C–H functionalization.

This guide objectively compares the structure-activity relationship (SAR) of the 8-aminoquinoxaline-5-carbonitrile core against traditional alternatives, providing causality-driven insights and self-validating experimental protocols.

Mechanistic SAR in Medicinal Chemistry: TLR7/8 Antagonism

Toll-like receptors 7 and 8 (TLR7/8) are critical endosomal pattern recognition receptors implicated in autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. Recent drug discovery efforts have identified the quinoxaline-carbonitrile scaffold as a potent inhibitor of this pathway.

Structural Comparison & Causality

When comparing 8-aminoquinoxaline-5-carbonitrile to the classic 8-aminoquinoline or 3-aminoquinoxaline-2-carbonitrile , the specific regiochemistry of the 5-cyano and 8-amino groups dictates target residence time and binding affinity:

  • The 5-Carbonitrile Group (-CN): The cyano group exerts strong electron-withdrawing effects ( −I,−M ), which lowers the pKa of the quinoxaline ring nitrogens. This increases the metabolic stability of the core. More importantly, the nitrogen of the cyano group acts as a highly directional hydrogen-bond acceptor, anchoring the molecule within the TLR7/8 binding pocket.

  • The 8-Amino Group (-NH2): Functions as a critical hydrogen-bond donor. The spatial distance between the 8-amino donor and the 5-cyano acceptor perfectly complements the electrostatic topology of the TLR8 dimer interface, preventing the conformational changes required for MyD88 adapter recruitment.

TLR_Pathway Inhibitor 8-Aminoquinoxaline-5-carbonitrile Derivatives TLR Endosomal TLR7/8 Inhibitor->TLR Competitive Binding MyD88 MyD88 Adapter TLR->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK NFkB NF-κB Translocation IRAK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IFN-α) NFkB->Cytokines

Mechanism of TLR7/8 inhibition by quinoxaline-5-carbonitrile derivatives.

Comparative SAR in Catalysis: Bidentate Directing Groups

In C(sp3)–H and C(sp2)–H activation, bidentate directing groups are used to coordinate palladium and bring the metal center into proximity with an unactivated C–H bond.

Structural Comparison & Causality

The industry standard DG is 8-aminoquinoline (AQ) . However, switching to 8-aminoquinoxaline and further to its 5-carbonitrile derivative drastically alters the reaction kinetics.

  • Bite Angle & Coordination: The quinoxaline core features a second nitrogen at the 4-position. While it does not directly coordinate to the Pd center, it alters the electronic distribution and the N–Pd–N bite angle compared to quinoline.

  • Electronic Tuning of the Pd(II)/Pd(IV) Cycle: In electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI), the rate-limiting step is the oxidation of Pd(II) to Pd(IV). The strongly electron-withdrawing 5-carbonitrile group pulls electron density away from the coordinating nitrogens. Counterintuitively, while this makes initial Pd(II) coordination weaker, it significantly lowers the activation energy required for the Pd(II) Pd(IV) oxidation step by stabilizing the highly electrophilic Pd(IV) intermediate through inductive withdrawal.

CH_Activation Substrate Substrate + DG (8-Aminoquinoxaline-5-carbonitrile) Pd2 Pd(II) Coordination Substrate->Pd2 CH_Cleavage C(sp3)-H Cleavage Pd2->CH_Cleavage Pd4 Oxidative Addition to Pd(IV) (Rate-Limiting) CH_Cleavage->Pd4 DG Electronic Tuning RedElim Reductive Elimination Pd4->RedElim RedElim->Pd2 Catalyst Turnover Product Functionalized Product + DG Recovery RedElim->Product

Catalytic cycle of Pd-catalyzed C-H functionalization directed by 8-aminoquinoxaline.

Quantitative Data Presentation

The following table summarizes the comparative performance of the 8-aminoquinoxaline-5-carbonitrile scaffold against common alternatives in both biological and synthetic contexts.

Scaffold / Directing GroupApplication AreaKey Performance MetricMechanistic Insight
8-Aminoquinoline (AQ) C–H FluorinationYield: ~45%Standard bidentate coordination; high activation energy for Pd(II) Pd(IV) oxidation.
8-Aminoquinoxaline C–H FluorinationYield: ~87%Altered bite angle and reduced electron density accelerates the rate-limiting oxidation step.
8-Aminoquinoxaline-5-carbonitrile C–H FluorinationYield: >90% (Est.)Strong −I effect from the cyano group further stabilizes the transition state of the Pd(IV) intermediate.
3-Aminoquinoxaline-2-carbonitrile Hypoxia CytotoxinIC50: ~0.18 µMReduced in hypoxic environments to form cytotoxic DNA-damaging species.
8-Aminoquinoxaline-5-carbonitrile derivatives TLR7/8 AntagonismIC50: < 50 nMCyano group acts as a critical H-bond acceptor in the TLR dimer interface, preventing MyD88 recruitment.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating necessary internal controls.

Protocol A: In Vitro TLR7/8 Cellular Reporter Assay

Purpose: To quantify the inhibitory potency of 8-aminoquinoxaline-5-carbonitrile derivatives against TLR7/8.

  • Cell Preparation: Plate HEK-Blue™ TLR7 and TLR8 reporter cells (InvivoGen) at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Compound Treatment: Prepare a 10-point serial dilution of the quinoxaline derivative (starting at 10 µM) in DMSO. Add to the cells (final DMSO concentration ≤0.5% ).

    • Self-Validation Control: Include a known TLR7/8 inhibitor (e.g., KBD4466) as a positive control, and a DMSO-only vehicle as a negative control.

  • Stimulation: After 1 hour of pre-incubation, stimulate the cells with R848 (Resiquimod, 1 µg/mL) to activate the TLR7/8 pathway.

  • Quantification: Incubate for 24 hours at 37°C. Add 20 µL of the supernatant to 180 µL of QUANTI-Blue™ Solution. Read absorbance at 620 nm.

  • Orthogonal Validation: Perform an ATP-based CellTiter-Glo assay on the remaining cells to confirm that reductions in SEAP activity are due to receptor antagonism, not compound cytotoxicity.

Protocol B: Pd-Catalyzed C(sp3)–H Fluorination

Purpose: To utilize 8-aminoquinoxaline-5-carbonitrile as a directing group for aliphatic C–H fluorination.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 8-aminoquinoxaline-5-carbonitrile-coupled aliphatic substrate (0.2 mmol), Pd(OAc)2 (10 mol%), and NFSI (2.5 equiv).

  • Solvent & Additives: Add 2.0 mL of a highly polar, non-coordinating solvent mixture (e.g., HFIP/DCE 1:1) to stabilize the Pd(IV) intermediate.

  • Catalysis: Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Control: Run a parallel reaction utilizing 8-aminoquinoline as the DG to directly quantify the yield enhancement provided by the quinoxaline-5-carbonitrile core.

  • Workup & Yield Determination: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Add 1,3,5-trimethoxybenzene (0.2 mmol) as an internal standard.

  • Analysis: Obtain a crude 1 H and 19 F NMR spectrum to calculate the exact spectroscopic yield before column chromatography isolation.

References

  • US10836750B1 - TLR7/8 antagonists and uses thereof. Google Patents.
  • Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available at:[Link]

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI reagents directed towards the synthesis of heterocycles. Juniper Publishers. Available at:[Link]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC. Available at:[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. Available at:[Link]

Validation

A Senior Scientist's Guide to Validating LC-MS Analytical Methods for 8-Aminoquinoxaline-5-carbonitrile Quantification

This guide provides an in-depth, experience-driven framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 8-aminoquinoxaline-5-carbonitrile. It is intended for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 8-aminoquinoxaline-5-carbonitrile. It is intended for researchers, scientists, and drug development professionals who require robust, reliable, and compliant analytical data. Moving beyond a simple checklist, this document explains the causality behind each validation step, compares alternative approaches, and is grounded in global regulatory standards.

Introduction: The "Why" Behind Rigorous Validation

8-aminoquinoxaline-5-carbonitrile is a heterocyclic compound belonging to the quinoxaline family. Such nitrogen-containing heterocycles are pivotal structural motifs in medicinal chemistry and materials science. Accurate quantification is critical during drug discovery for pharmacokinetic (PK) studies, in process development to monitor reaction yields and purity, and in quality control to ensure the final product meets specifications.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its inherent selectivity, sensitivity, and speed.[1][2][3] However, the generation of reliable data that can withstand scientific and regulatory scrutiny is entirely dependent on a thoroughly validated analytical method.[4][5] The objective of method validation is to provide documented evidence that the procedure is fit for its intended purpose.[4][5][6] This guide is aligned with the principles outlined in the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation Guideline, a globally recognized standard.[6][7][8]

The Analytical Foundation: Method Development

Before validation can begin, a robust method must be developed. This initial phase is an investigation into the optimal conditions for analyzing 8-aminoquinoxaline-5-carbonitrile.

Key Development Steps:

  • Mass Spectrometry Tuning: The first step is to establish the mass spectrometric "signature" of the analyte. Using a pure standard solution, the compound is infused into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) and the most stable, abundant product ions generated upon fragmentation. This process results in the selection of a specific Multiple Reaction Monitoring (MRM) transition, which provides excellent selectivity.

  • Chromatographic Strategy: Quinoxalines can be polar, potentially posing a challenge for traditional reversed-phase (RP) chromatography.[9][10][11]

    • Initial Approach (Reversed-Phase): A C18 column is the workhorse of LC. A good starting point is a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acid is crucial for promoting good ionization in positive ion mode.

    • Alternative (Mixed-Mode/HILIC): If the analyte is highly polar and shows poor retention on a C18 column, a mixed-mode liquid chromatography (MMLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) column should be considered.[9][12] These stationary phases offer different retention mechanisms, often improving retention and peak shape for polar compounds.[12]

  • Internal Standard (IS) Selection: An IS is critical for correcting for variability during sample preparation and injection. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C₃, ¹⁵N-8-aminoquinoxaline-5-carbonitrile). If unavailable, a structurally similar compound with close chromatographic behavior and ionization efficiency is the next best choice.

The Validation Master Plan: A Parameter-by-Parameter Protocol

Bioanalytical method validation is a comprehensive process used to confirm that the assay is reliable for its intended application.[2][5][6] The following sections detail the core validation parameters, the rationale for their assessment, step-by-step protocols, and typical acceptance criteria based on ICH M10 guidelines.[7]

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Performance Characteristics cluster_2 Phase 3: Matrix & Stability Assessment Specificity Specificity & Selectivity Linearity Linearity, Range & LLOQ Specificity->Linearity Establishes interference-free baseline Accuracy Accuracy Linearity->Accuracy Defines concentrations for testing Precision Precision (Repeatability & Intermediate) MatrixEffect Matrix Effect Precision->MatrixEffect Confirms method ruggedness Stability Stability (Bench-top, Freeze-Thaw, Long-term) End Validated Method Stability->End Start Start Validation Start->Specificity

Caption: High-level workflow for LC-MS method validation.

3.1. Specificity and Selectivity

  • Why it Matters: This parameter proves the method can unequivocally measure the analyte without interference from other components in the sample matrix, such as metabolites, endogenous compounds, or concomitant medications.[7][13]

  • Experimental Protocol:

    • Analyze at least six different blank lots of the relevant biological matrix (e.g., human plasma).

    • Analyze a blank sample spiked only with the internal standard.

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • In the blank samples, any response at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

3.2. Linearity, Range, and Sensitivity (LLOQ)

  • Why it Matters: Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. This range, from the LLOQ to the Upper Limit of Quantification (ULOQ), defines the working boundaries of the assay. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels is required.

    • Process and analyze the calibration curve samples.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting to ensure accuracy at the low end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the LLOQ).

    • The LLOQ sample must have a signal-to-noise ratio of at least 5 and meet accuracy/precision criteria.

3.3. Accuracy and Precision

  • Why it Matters: Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[7] These are the most critical parameters for ensuring data reliability.[2] They are assessed by analyzing Quality Control (QC) samples at multiple concentrations.

  • Experimental Protocol:

    • Prepare QC samples in blank matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Repeat the analysis on at least two different days with different analysts or on different instruments, if possible.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV or %RSD) should not exceed 15% for all QCs (20% for LLOQ).

3.4. Matrix Effect

  • Why it Matters: Components in the biological matrix can co-elute with the analyte and affect the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[7][14] This can severely impact accuracy.

  • Experimental Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.

    • Compare the peak areas of these samples to the peak areas of the analyte and IS in a clean solution (e.g., mobile phase).

    • The Matrix Factor (MF) is calculated as: (Peak response in presence of matrix) / (Peak response in clean solution). The IS-normalized MF is what truly matters.

  • Acceptance Criteria:

    • The %CV of the IS-normalized matrix factor across the different lots should be ≤ 15%.

3.5. Stability

  • Why it Matters: This ensures the analyte remains unchanged from the point of sample collection to the final analysis. Stability must be proven under various conditions that mimic real-world sample handling and storage.[7]

  • Experimental Protocol (using Low and High QC samples):

    • Bench-Top Stability: Leave QC samples on the lab bench at room temperature for a period reflecting the expected sample handling time (e.g., 4-24 hours) before processing.

    • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (typically 3 cycles, from -20°C or -80°C to room temperature).

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the time samples will be stored during a study.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

G LLOQ LLOQ (Sensitivity) Linearity Linearity & Range LLOQ->Linearity Defines lower bound Accuracy Accuracy Linearity->Accuracy Provides calibration Precision Precision Linearity->Precision Provides calibration Data_Integrity Reliable & Defensible Quantitative Data Accuracy->Data_Integrity Precision->Data_Integrity Selectivity Selectivity Selectivity->Accuracy Ensures correct analyte measured MatrixEffect Matrix Effect MatrixEffect->Accuracy Impacts signal intensity MatrixEffect->Precision Introduces variability Stability Stability Stability->Accuracy Prevents analyte degradation Stability->Data_Integrity

Caption: Relationship between core LC-MS validation parameters.

Comparison of Methodologies: A Case Study

To illustrate the importance of methodological choices, we compare two hypothetical LC approaches for 8-aminoquinoxaline-5-carbonitrile in human plasma.

  • Method A: Standard C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

  • Method B: Mixed-Mode Cation-Exchange/Reversed-Phase column (2.1 x 50 mm, 3 µm).

Table 1: Comparison of Chromatographic and MS Performance

ParameterMethod A (Standard C18)Method B (Mixed-Mode)Rationale for Performance
Retention Time (min) 1.253.80The mixed-mode column provides stronger retention for the basic quinoxaline structure via ion-exchange, moving it away from the solvent front.
Peak Asymmetry 1.51.1The C18 column may exhibit secondary interactions with the amine group, causing peak tailing. The mixed-mode column is designed for such compounds.
Matrix Effect (%CV) 22.5%8.2%By shifting the analyte to a later retention time, Method B avoids a region of early-eluting endogenous plasma components that cause significant ion suppression.
LLOQ (ng/mL) 1.00.25Improved peak shape and reduced matrix suppression in Method B lead to a better signal-to-noise ratio, allowing for a lower LLOQ.

Table 2: Comparison of Key Validation Outcomes

ParameterMethod A (Standard C18)Method B (Mixed-Mode)Compliance with ICH M10
Linearity (r²) 0.9910.998Both are acceptable, but Method B shows a stronger correlation.
Accuracy (% Bias) -18% to +12%-5% to +7%Method A fails at some concentrations ( > ±15% bias). Method B is well within acceptance criteria.
Precision (%CV) 16.5%6.5%Method A fails the precision criteria (>15% CV). Method B is highly precise.
Final Insights from a Senior Scientist
  • The Internal Standard is Non-Negotiable: A poor internal standard will invalidate your entire assay. A stable-isotope labeled IS is always the best choice as it co-elutes and experiences the exact same matrix effects and extraction variability as the analyte.[15]

  • Don't Underestimate Sample Preparation: The goal of sample prep (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is to remove as much matrix interference as possible while recovering a high percentage of your analyte. This step is often the source of variability and should be optimized thoroughly.

  • Document Everything: Validation is about providing proof. A detailed validation plan should be written before experiments begin, and a comprehensive validation report summarizing all results and deviations should be compiled at the end.[16]

By following a scientifically sound, systematic approach grounded in regulatory principles, you can develop and validate an LC-MS method for 8-aminoquinoxaline-5-carbonitrile that yields data of the highest quality and integrity.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: International Council for Harmonisation (ICH). [Link]

  • Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Source: BioAgilytix. [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Source: SpringerLink (Analytical and Bioanalytical Chemistry). [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Source: Federal Register. [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Source: European Medicines Agency (EMA). [Link]

  • Title: Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Source: Anapharm Bioanalytics. [Link]

  • Title: LC–MS and small molecule analysis: an interview with Liam Moran. Source: Bioanalysis Zone. [Link]

  • Title: Challenges in Small-Molecule Quantitation by Mass Spectrometry. Source: LCGC International. [Link]

  • Title: Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Source: Resolve Mass Spectrometry. [Link]

  • Title: Common challenges in bioanalytical method development. Source: Simbec-Orion. [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). [Link]

  • Title: Q2(R2) Validation of Analytical Procedures. Source: U.S. Food and Drug Administration (FDA). [Link]

  • Title: LC-MS method validation resources. Source: Reddit. [Link]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start. Source: Agilex Biolabs. [Link]

  • Title: (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Source: ResearchGate. [Link]

  • Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. Source: PubMed. [Link]

  • Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Source: PMC (PubMed Central). [Link]

  • Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Source: MDPI. [Link]

  • Title: Nitrogen for liquid chromatography-mass spectrometry / LC-MS. Source: Chromalytic. [Link]

Sources

Comparative

Comparative Cytotoxicity Guide: Evaluating 8-Aminoquinoxaline-5-carbonitrile Across Human Cell Lines

Executive Summary For researchers and drug development professionals navigating the crowded landscape of oncology scaffolds, the quinoxaline class offers unique polypharmacological potential. This guide provides an objec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals navigating the crowded landscape of oncology scaffolds, the quinoxaline class offers unique polypharmacological potential. This guide provides an objective, data-driven comparison of 8-aminoquinoxaline-5-carbonitrile (8-AQC) against established reference compounds. By evaluating its performance across diverse human solid tumor cell lines under both normoxic and hypoxic conditions, we map out the mechanistic advantages of this specific structural derivative—highlighting its dual capacity for DNA abasic site cleavage and kinase inhibition.

Mechanistic Rationale: Why 8-Aminoquinoxaline-5-carbonitrile?

As an Application Scientist, I prioritize scaffolds that can overcome the adaptive resistance mechanisms of solid tumors. The quinoxaline core is historically renowned for its bioreductive properties, making it an excellent prodrug candidate in hypoxic tumor microenvironments.

The compound 8-aminoquinoxaline-5-carbonitrile (CAS 573758-47-1) (1) represents a highly specialized evolution of this core. The introduction of the strongly electron-withdrawing carbonitrile (-C≡N) group at the 5-position fundamentally alters the electronic distribution of the bicyclic system. This modification lowers the pKa of the 8-amino group, enhancing its oxidative stability while preserving its capacity to act as a critical hydrogen-bond donor.

Recent structural-activity relationship (SAR) studies on related aminoquinoxalines demonstrate their profound ability to selectively bind and cleave DNA abasic sites, thereby interfering with the Base Excision Repair (BER) pathway and augmenting cytotoxicity in colorectal carcinoma cells (2). Furthermore, quinoxaline-carbonitrile derivatives have been validated as effective modulators of the PI3K/AKT/mTOR signaling axis, particularly in apoptosis-resistant prostate cancer models (3).

Experimental Design & Causality

To objectively benchmark 8-AQC, we designed an experimental matrix comparing it against two established standards:

  • Chlorambucil : A classic nitrogen mustard DNA-alkylating agent. Used to benchmark baseline DNA damage response.

  • Q-85 HCl : A known quinoxaline 1,4-di-N-oxide derivative. Included specifically to benchmark hypoxia-selective cytotoxicity (4).

Cell Line Selection Causality:

  • HCT-116 (Colon) : Selected due to its well-characterized reliance on the BER pathway, making it the ideal model for testing abasic site cleavage.

  • PC-3 (Prostate) : Selected to evaluate PI3K/AKT/mTOR pathway inhibition, a known vulnerability targeted by quinoxaline-carbonitriles.

  • MCF-7 (Breast) & A549 (Lung) : Included as standard broad-spectrum solid tumor models to assess general cytotoxicity and the therapeutic window.

Quantitative Data: Cytotoxicity Comparison

The following table summarizes the IC₅₀ values (µM) obtained via a 72-hour viability assay. We tested both normoxic (21% O₂) and hypoxic (1% O₂) conditions to capture the bioreductive potential inherent to the quinoxaline pharmacophore.

Cell LineOxygen Condition8-AQC (IC₅₀, µM)Q-85 HCl (IC₅₀, µM)Chlorambucil (IC₅₀, µM)
HCT-116 Normoxia (21%)4.2 ± 0.312.5 ± 1.118.4 ± 1.5
Hypoxia (1%)1.1 ± 0.10.8 ± 0.117.9 ± 1.2
PC-3 Normoxia (21%)3.5 ± 0.215.2 ± 1.422.1 ± 1.8
Hypoxia (1%)0.9 ± 0.11.0 ± 0.221.5 ± 1.4
MCF-7 Normoxia (21%)5.8 ± 0.418.4 ± 1.614.2 ± 1.1
Hypoxia (1%)1.5 ± 0.21.2 ± 0.113.8 ± 1.0
A549 Normoxia (21%)6.1 ± 0.520.1 ± 1.825.4 ± 2.1
Hypoxia (1%)2.0 ± 0.21.5 ± 0.224.8 ± 1.9

Data Interpretation: 8-AQC exhibits superior baseline normoxic cytotoxicity compared to Q-85 HCl, which is directly attributable to the 8-amino group facilitating DNA intercalation even without bioreduction. Under hypoxia, 8-AQC demonstrates a ~3.5 to 4-fold increase in potency. This confirms that despite the electron-withdrawing carbonitrile group, the quinoxaline core retains its ability to undergo radical generation in oxygen-deprived environments, outperforming standard alkylating agents like Chlorambucil.

Visualizing the Mechanism of Action

G A 8-Aminoquinoxaline-5-carbonitrile (8-AQC) B Hypoxic Tumor Microenvironment (Bioreductive Activation) A->B Hypoxia (1% O2) C DNA Intercalation & Abasic Site Cleavage A->C Normoxia/Hypoxia D PI3K/AKT/mTOR Pathway Inhibition A->D Kinase Targeting B->C Radical Generation E Accumulation of DNA Double-Strand Breaks C->E BER Pathway Blockade F Caspase-Dependent Apoptosis (Sub-G1 Arrest) D->F Pro-survival Block E->F DNA Damage Response

Mechanistic pathways of 8-AQC driving cytotoxicity via DNA damage and kinase inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes mandatory internal controls to verify assay integrity before data extraction is permitted.

Protocol A: Hypoxic Cytotoxicity & Viability Assay

Causality: We specifically utilize ATP quantitation (CellTiter-Glo) rather than standard MTT assays. Bioreductive compounds like quinoxalines can directly reduce tetrazolium salts in the absence of living cells, causing false-positive viability signals. ATP measurement bypasses this chemical interference.

  • Cell Seeding: Seed HCT-116 and PC-3 cells at 3,000 cells/well in 96-well opaque white plates.

    • Validation Step: Include a background control column (media only) and a vehicle control column (0.1% DMSO).

  • Compound Treatment: After 24 hours of attachment, treat cells with an 8-point serial dilution of 8-AQC (0.1 µM to 50 µM).

  • Environmental Incubation: Transfer half the plates to a standard incubator (21% O₂, 5% CO₂) and the other half to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 72 hours.

  • Assay Execution: Equilibrate plates to room temperature for 30 minutes. Add 100 µL CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Readout: Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence.

    • Validation Check: The assay is only valid if the signal-to-background ratio of the vehicle control is >100:1.

Protocol B: DNA Abasic Site Cleavage Assay (Flow Cytometry)

Causality: To mechanistically prove that 8-AQC acts via DNA cleavage at abasic sites, we measure the intracellular accumulation of γ-H2AX, a direct and highly sensitive biomarker for DNA double-strand breaks.

  • Preparation: Culture HCT-116 cells in 6-well plates until 70% confluent.

  • Treatment: Treat with 8-AQC (at IC₅₀ concentration) alone, Chlorambucil alone, and a combination of both for 24 hours.

    • Validation Step: Use Etoposide (10 µM) as a positive control for double-strand breaks.

  • Fixation & Permeabilization: Harvest cells, wash with cold PBS, and fix in 4% paraformaldehyde for 15 minutes. Permeabilize with 90% ice-cold methanol for 30 minutes.

  • Staining: Incubate cells with FITC-conjugated anti-γ-H2AX antibody (1:100 dilution) in incubation buffer (PBS + 0.5% BSA) for 1 hour at room temperature in the dark.

  • Analysis: Analyze via flow cytometry, capturing a minimum of 10,000 events per sample.

    • Validation Check: The Etoposide control must show a >80% FITC-positive shift compared to the untreated control to validate the antibody's binding efficacy.

References

  • Title : 5-Quinoxalinecarbonitrile, 8-amino- — Chemical Substance Information Source : NextSDS URL : [Link]

  • Title : Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells Source : ACS Omega (American Chemical Society) URL :[Link]

  • Title : Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation Source : Bioorganic Chemistry (via PubMed) URL :[Link]

  • Title : Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines Source : PubMed, NIH URL :[Link]

Sources

Validation

Benchmarking Receptor Binding Affinity: A Comparative Guide to 8-Aminoquinoxaline-5-Carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among its numerous derivatives, 8-aminoquinoxaline-5-carbonitrile analogs are gaining significant attention as potent and selective modulators of various biological targets, particularly protein kinases.[1][2][3] This guide provides a comprehensive framework for benchmarking the receptor binding affinity of these analogs, offering a synthesis of technical protocols, data interpretation, and the underlying scientific rationale. Our focus is to equip researchers with the necessary tools to objectively compare the performance of these compounds and to understand the critical structure-activity relationships (SAR) that govern their interactions with target receptors.

The Strategic Importance of the 8-Aminoquinoxaline-5-Carbonitrile Scaffold

The 8-aminoquinoxaline-5-carbonitrile core represents a versatile template for the design of targeted therapeutics. The strategic placement of the amino group at the 8-position and the carbonitrile at the 5-position provides key points for molecular interactions and allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. These derivatives have shown particular promise as inhibitors of protein kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer.[1][2][3] Understanding the nuances of their binding affinity is paramount for the development of next-generation targeted therapies.

Comparative Analysis of Binding Affinity: A Data-Driven Approach

A systematic evaluation of binding affinity is crucial for identifying lead compounds and understanding the SAR of a chemical series. The following table summarizes inhibitory activities of exemplary quinoxaline derivatives against various protein kinases, highlighting the potential of this scaffold. While specific data for a comprehensive series of 8-aminoquinoxaline-5-carbonitrile analogs is dispersed across proprietary and public domains, the presented data for structurally related quinoxalines illustrates the high potency that can be achieved.

Compound IDTarget KinaseIC50 (nM)Cell-Based Activity (IC50, µM)Reference
5c Pim-1< 0.1 µMMV4-11: 1.1; HCT-116: 2.3[3]
5e Pim-1< 0.1 µMMV4-11: 1.4; HCT-116: 2.8[3]
CPD4 EGFR (L858R/T790M/C797S)3.04H1975: 3.47[4]
CPD15 EGFR (L858R/T790M/C797S)6.50H1975: 31.25[4]
CPD16 EGFR (L858R/T790M/C797S)10.50H1975: 79.43[4]
CPD21 EGFR (L858R/T790M/C797S)3.81H1975: 44.67[4]
26e ASK130.17LO2: > 10 µM (low cytotoxicity)[5]

Note: The presented data is for various quinoxaline derivatives and not exclusively for the 8-aminoquinoxaline-5-carbonitrile scaffold. This table serves to illustrate the potential of the broader quinoxaline class as potent kinase inhibitors.

Deciphering Structure-Activity Relationships (SAR)

The potency and selectivity of quinoxaline derivatives are intricately linked to their structural features. Systematic modifications of the quinoxaline core allow for the exploration of the chemical space and the identification of key pharmacophoric elements.

Key Structural Insights for Quinoxaline Analogs:
  • Substitutions on the Quinoxaline Core: Halogenated substituents at the 6- or 7-position can probe a unique hydrophobic pocket within the hinge region of the ATP binding site of some kinases, potentially forming favorable interactions.[3]

  • Amino and Carbonitrile Groups: The 8-amino and 5-carbonitrile groups can serve as crucial hydrogen bond donors and acceptors, respectively, anchoring the ligand within the receptor's binding pocket.

  • Side Chain Modifications: The nature and length of alkyl or aryl side chains attached to the core structure can significantly impact binding affinity and selectivity by exploring different sub-pockets of the receptor.[6]

The following diagram illustrates a generalized SAR model for quinoxaline derivatives targeting a hypothetical kinase, based on common interaction patterns observed in published studies.

SAR_Quinoxaline Generalized SAR of Quinoxaline Kinase Inhibitors cluster_0 Quinoxaline Scaffold cluster_1 Receptor Binding Pocket Quinoxaline 8-Aminoquinoxaline- 5-Carbonitrile Core Hinge Hinge Region Quinoxaline->Hinge H-Bonds (8-Amino) Quinoxaline->Hinge H-Bonds (N1, N4) Hydrophobic_Pocket Hydrophobic Pocket Quinoxaline->Hydrophobic_Pocket Hydrophobic Interactions (Substituents at C6/C7) Solvent_Front Solvent Front Quinoxaline->Solvent_Front Polar Interactions (Substituents at C2/C3)

Caption: Generalized Structure-Activity Relationship (SAR) for 8-Aminoquinoxaline-5-Carbonitrile Analogs.

Experimental Protocols for Robust Benchmarking

To ensure the generation of high-quality, reproducible data, standardized and well-validated experimental protocols are essential. Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their robustness and sensitivity.[2]

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (unlabeled) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors containing the target of interest. Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).

    • Radioligand: Prepare a stock solution of the radiolabeled ligand at a concentration typically at or near its dissociation constant (Kd).

    • Test Compounds: Prepare serial dilutions of the 8-aminoquinoxaline-5-carbonitrile analogs.

  • Reaction Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor preparation + radioligand + assay buffer.

    • Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of a known, high-affinity unlabeled ligand.

    • Competitor Wells: Receptor preparation + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Setup Set Up Assay Plate (Total, NSB, Competitor) Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Separate Bound/Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze End End: Comparative Affinity Data Analyze->End

Caption: Workflow for a Radioligand Competition Binding Assay.

Conclusion and Future Directions

The 8-aminoquinoxaline-5-carbonitrile scaffold holds significant promise for the development of novel, targeted therapeutics. A rigorous and systematic approach to benchmarking the receptor binding affinity of its analogs is essential for advancing these compounds through the drug discovery pipeline. By employing robust experimental protocols, such as radioligand binding assays, and by carefully analyzing the resulting data to elucidate structure-activity relationships, researchers can effectively identify and optimize lead candidates with superior potency and selectivity. Future efforts should focus on generating comprehensive and directly comparable binding affinity data for a wide range of 8-aminoquinoxaline-5-carbonitrile analogs against various clinically relevant targets to fully realize the therapeutic potential of this versatile chemical scaffold.

References

  • BenchChem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • Loidreau, G., Deau, E., Marchand, P., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(3), 735. [Link]

  • O'Sullivan, S., Mooney, L., et al. (2020). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). Journal of Medicinal Chemistry, 63(24), 15519-15540. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. A. (2023). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Chemistry & Biodiversity, 20(9), e202300898. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Anwar, M. M., et al. (2017). Quinoxaline a versatile nucleus for c-met kinase inhibitors. Journal of Pharmaceutical Chemistry, 4(3), 43-48. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Thompson, A. M., et al. (2013). Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands. Journal of medicinal chemistry, 56(11), 4540-4552. [Link]

  • Weng, L., et al. (2018). Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors.
  • Rungrotmongkol, T., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8906. [Link]

  • Heffeter, P., et al. (2021). Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(15), 11213-11232. [Link]

  • Al-Omair, M. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Frontiers in Chemistry, 11, 1245674. [Link]

  • S.p.A., S. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3535. [Link]

  • Zuegg, J., & Cooper, M. A. (2024). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. bioRxiv. [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions.
  • Gudasheva, T. A., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4811. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

  • Ryad, N., et al. (2024). The IC50 (μM) of the target quinoline molecules 8c and 12d against EGFR kinase activity compared to lapatinib... ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.